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Introduction

Tegileridine (formerly SHR-8554) is a novel, potent analgesic developed by Jiangsu Hengrui
Pharmaceuticals Co., Ltd. It functions as a biased agonist at the p-opioid receptor (MOR).[1][2]
This technical guide provides a summary of the initial safety and toxicology profile of
Tegileridine, based on publicly available information. Tegileridine was first approved in China
in January 2024 for the treatment of moderate to severe postoperative pain following
abdominal surgery.[2][3]

Mechanism of Action

Tegileridine is a small molecule that acts as a biased agonist of the p-opioid receptor (MOR),
which is a G protein-coupled receptor (GPCR).[1][2] Upon binding to the MOR, Tegileridine
preferentially activates the G-protein signaling pathway, which is primarily associated with
analgesia.[1][2][3] Concurrently, it only weakly recruits and activates the [3-arrestin 2 pathway.
[1] This biased agonism is significant because the B-arrestin pathway is linked to many of the
typical adverse effects of opioids, such as respiratory depression and gastrointestinal
dysfunction.[2][3] By minimizing B-arrestin-2 recruitment, Tegileridine is designed to provide
effective pain relief with a reduced risk of these side effects.[2]

Some reports also suggest that Tegileridine's mechanism may involve the modulation of other
neurotransmitter systems, including the enhancement of GABAergic activity and the inhibition
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of glutamate release, as well as the blockade of voltage-gated calcium channels. However, its
primary and most well-documented mechanism is its biased agonism at the p-opioid receptor.
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Caption: Biased agonism of Tegileridine at the y-opioid receptor.

Preclinical Toxicology Profile

Detailed quantitative data and specific experimental protocols from preclinical toxicology
studies for Tegileridine are not extensively available in the public domain. Such data is
typically proprietary and submitted to regulatory agencies for drug approval. However, based
on standard pharmaceutical development practices, the preclinical safety evaluation of
Tegileridine would have included a battery of in vitro and in vivo studies to characterize its
toxicological profile. Below are the likely components of such an evaluation, along with
generalized experimental protocols.

Acute Toxicity

o Objective: To determine the potential for toxicity from a single dose of the substance.

o Typical Experimental Protocol: Studies would likely have been conducted in at least two
mammalian species (e.g., rats and mice) using the intended clinical route of administration
(intravenous). Escalating doses would be administered to determine the maximum tolerated
dose (MTD) and, if achievable, the median lethal dose (LD50). Animals would be observed
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for a set period (e.g., 14 days) for clinical signs of toxicity, and a gross necropsy would be
performed on all animals.

Repeated-Dose Toxicity

o Objective: To characterize the toxicological effects of repeated exposure to the substance
over a defined period.

o Typical Experimental Protocol: Studies of varying durations (e.g., 28 days, 90 days) would be
conducted in at least one rodent and one non-rodent species. The drug would be
administered daily at multiple dose levels. Endpoints would include clinical observations,
body weight, food consumption, hematology, clinical chemistry, urinalysis, and, at
termination, organ weights and histopathological examination of tissues. These studies are
crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-
Effect Level (NOAEL).

Genotoxicity

» Objective: To assess the potential for the substance to cause damage to genetic material.

o Typical Experimental Protocol: A standard battery of tests would have been performed,
including:

o A bacterial reverse mutation assay (Ames test): To detect gene mutations.

o An in vitro chromosomal aberration test in mammalian cells (e.g., Chinese Hamster Ovary
- CHO cells): To detect chromosomal damage.

o An in vivo micronucleus test in rodents: To assess chromosomal damage in a whole
animal system.

Safety Pharmacology

» Objective: To investigate potential adverse effects on vital physiological functions.

» Typical Experimental Protocol: A core battery of studies would have assessed the effects on
the cardiovascular, respiratory, and central nervous systems. This would include in vitro
assays, such as the hERG assay to evaluate the potential for QT interval prolongation, and

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

in vivo studies in animals to monitor electrocardiogram (ECG), blood pressure, respiratory
rate, and neurological function.

Reproductive and Developmental Toxicology

o Objective: To evaluate the potential for adverse effects on fertility and embryonic-fetal
development.

o Typical Experimental Protocol:

o Fertility and early embryonic development study: To assess effects on mating, fertility, and
early stages of gestation.

o Embryo-fetal development studies: To evaluate the potential for teratogenicity.
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Caption: A typical workflow for preclinical safety and toxicology studies.

Clinical Safety Profile

The clinical safety of Tegileridine has been evaluated in Phase Il and Phase Il clinical trials,
primarily in the context of postoperative pain management. Overall, Tegileridine has been
reported to be generally well-tolerated.[4]

Adverse Events

The most commonly reported adverse events associated with Tegileridine are nausea and
vomiting.[4] In a Phase II/11l clinical trial for postoperative pain following orthopedic surgery, the
incidence of treatment-emergent adverse events (TEAES) and adverse events of special
interest (AESISs) were reported.

Table 1: Incidence of Adverse Events in a Phase Il/lll Orthopedic Surgery Trial
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Treatment Phase Il Phase Il AESIs Phase Il Phase lll AESIs
Group TEAEsS (%) (%) TEAES (%) (%)
Placebo - - 61.3 12.5

Tegileridine 0.05

- - 81.0 29.1
mg
Tegileridine 0.1

- - 73.4 20.3
mg
Tegileridine 0.2

83.3 33.3 - -
mg
Morphine - - 74.1 24.7

Data sourced
from a
multicenter,
randomized,
double-blind,
dose-explored,
active-controlled,
phase 11/l
clinical trial.

Clinical Trial Protocols

Numerous clinical trials have been conducted or are ongoing to evaluate the efficacy and
safety of Tegileridine for postoperative pain. A general outline of a typical Phase Ill trial design
is as follows:

o Study Design: Multicenter, randomized, double-blind, placebo- and active-controlled.

» Patient Population: Adults experiencing moderate to severe acute pain following a specific
type of surgery (e.g., abdominal, orthopedic).

 Intervention: Intravenous administration of Tegileridine at various doses, compared with a
placebo group and an active comparator group (e.g., morphine).
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» Primary Endpoint: A measure of analgesic efficacy, such as the summed pain intensity
difference over a 24-hour period (SPID24).

o Safety Endpoints: Incidence of treatment-emergent adverse events (TEAEs) and adverse
events of special interest (AESIs), including but not limited to nausea, vomiting, sedation,

respiratory depression, pruritus, and constipation.[5]
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Caption: A simplified workflow for a randomized controlled clinical trial.

Summary and Conclusion
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Tegileridine is a novel biased agonist at the p-opioid receptor with a mechanism of action
designed to separate analgesic effects from common opioid-related adverse events. Clinical
data suggest that it is an effective analgesic for postoperative pain and is generally well-
tolerated, with a predictable side effect profile primarily consisting of nausea and vomiting.
While detailed preclinical toxicology data are not publicly available, the progression of
Tegileridine to clinical approval indicates that it has successfully passed a rigorous preclinical
safety evaluation as mandated by regulatory authorities. Further research and post-market
surveillance will continue to build upon the safety and toxicology profile of this new therapeutic
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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